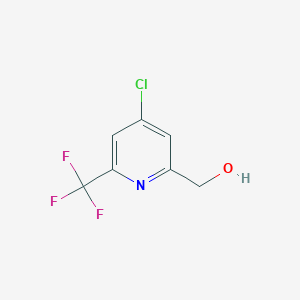

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Description

Properties

IUPAC Name |

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHFVIBFCZRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 2-(Azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine

One documented method involves the synthesis of the related amine, (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine, from the azidomethyl precursor, which can be adapted for the hydroxymethyl derivative by controlling reduction conditions.

- Procedure :

- Starting from 2-(azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine dissolved in ethanol and water.

- Zinc powder and ammonium chloride are added at room temperature.

- The mixture is stirred for 2 hours.

- The product is isolated by filtration and extraction.

- Yield : High yield reported (~96% for the amine analog).

- Notes : This method demonstrates mild reductive conditions suitable for sensitive functional groups and can be modified to yield the corresponding alcohol by alternative reduction or hydrolysis steps.

Functionalization via Pyridine-2-carbaldehyde Derivatives

Another approach uses substituted pyridine-2-carbaldehyde intermediates, which upon reduction yield the hydroxymethyl group at the 2-position.

- Method A (from substituted pyridin-2-amine and pyridine-2-carbaldehyde):

- Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol.

- Addition of p-toluenesulfonic acid (TosOH) as catalyst.

- Stirring at 70 °C for 12 hours.

- Extraction and purification yield the desired compound.

- Advantages :

- Mild conditions.

- Good functional group tolerance.

- Applicability :

Catalytic Amination and Subsequent Functional Group Transformation

Though primarily used for amination, palladium-catalyzed cross-coupling reactions (e.g., XantPhos-catalyzed amination) of 2-bromo-5-substituted pyridines can be adapted to introduce functional groups at the 2-position, which can then be converted to hydroxymethyl groups via reduction or substitution.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The reductive method using zinc and ammonium chloride is highly efficient and provides excellent yields under mild conditions, which is advantageous for scale-up and sensitive substrates.

- Condensation routes using pyridin-2-carbaldehyde derivatives offer flexibility in modifying substituents and are compatible with various functional groups, making them attractive for library synthesis.

- Palladium-catalyzed methods allow for the introduction of diverse substituents on the pyridine ring, but require careful control of reaction conditions and may involve additional steps to convert intermediates to the hydroxymethyl derivative.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, can modulate the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into positional isomers , substituent variants , and core-modified derivatives . Below is a detailed comparison based on available

Table 1: Key Properties of “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” and Analogous Compounds

Positional Isomers

The compound [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5) shares the same molecular formula but differs in substituent placement: Cl at position 6 and CF₃ at position 4 . For instance, the proximity of Cl and CF₃ groups in the isomer may increase steric bulk, reducing accessibility for nucleophilic attacks compared to the target compound.

Substituent Variants

- 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine : Replacing the hydroxymethyl group with bromomethyl (-CH₂Br) introduces a superior leaving group (Br), making this compound highly reactive in alkylation or cross-coupling reactions . However, the bromine atom increases molecular weight (274.47 g/mol) and may reduce solubility in polar solvents compared to the hydroxymethyl analog.

Core-Modified Derivatives

Such derivatives prioritize pyrrolidine or morpholine cores over pyridine but retain the -CF₃ moiety for enhanced bioactivity .

Research Findings and Implications

- Reactivity : The hydroxymethyl group in the target compound enables diverse transformations, such as oxidation to aldehydes or carboxylic acids, which are less feasible in bromomethyl analogs .

- Steric Effects : Positional isomers exhibit distinct steric profiles. For example, the [6-chloro-4-CF₃] isomer may hinder electrophilic aromatic substitution at position 4 due to the adjacent CF₃ group .

- Applications : The target compound’s balance of lipophilicity (-CF₃) and reactivity (-CH₂OH) makes it preferable for drug intermediates, while bromomethyl variants serve specialized roles in alkylation chemistry .

Biological Activity

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound exhibits a range of biological properties, including antimicrobial, antiviral, and herbicidal activities. Understanding its biological activity is crucial for developing effective applications in various domains.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C7H6ClF3N

- Molecular Weight : 201.58 g/mol

- Structural Features :

- A pyridine ring substituted with a chloro and trifluoromethyl group.

- A hydroxymethyl group attached to the pyridine nitrogen.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.

-

Antiviral Properties :

- Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

-

Herbicidal Activity :

- The compound has been evaluated for its herbicidal potential, demonstrating effectiveness in controlling weed growth, which is crucial for agricultural applications.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Pesticide Science evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- MIC against E. coli : 32 µg/mL

- MIC against S. aureus : 16 µg/mL

Study 2: Antiviral Screening

In vitro assays conducted on HeLa cells demonstrated that the compound reduces viral load by up to 75% at a concentration of 50 µg/mL when exposed to influenza virus.

Study 3: Herbicidal Activity

Field trials assessed the herbicidal activity of this compound on various weed species. The compound exhibited:

- Control Rate : Over 80% at a dosage of 200 g/ha after two weeks post-treatment.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis in pathogens, leading to cell death.

Q & A

Q. What are the optimized synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol, and how can reaction conditions be adjusted to improve yield?

Answer: Synthesis typically involves halogenation and reduction steps. A common approach is fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C, followed by reduction of the intermediate with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) . To improve yield:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm hydroxyl (-OH) at δ 3.8–4.2 ppm and trifluoromethyl (-CF₃) at δ 120–125 ppm (¹⁹F NMR) .

- FTIR : Detect O-H stretch (3200–3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ mode (m/z 211.57 [M+H]⁺) for purity assessment .

Q. What are the key stability considerations for handling this compound in aqueous and organic solvents?

Answer:

- Hydrolysis Risk : The chloro and trifluoromethyl groups may hydrolyze in aqueous basic conditions (pH > 9). Use inert atmospheres (N₂/Ar) and aprotic solvents (THF, DCM) for reactions .

- Storage : Store at –20°C in amber vials to prevent photodegradation. Purity degrades by ~5% after 6 months at 25°C .

Q. How is this compound utilized as a building block in medicinal chemistry?

Answer: The pyridine core and electron-withdrawing groups (Cl, CF₃) enhance binding to biological targets. Applications include:

- Anticancer Agents : Modify the hydroxyl group to esters or ethers for prodrug strategies .

- Antimicrobials : Couple with heterocycles (e.g., triazoles) via Mitsunobu reactions .

Advanced Research Questions

Q. How do chloro and trifluoromethyl substituents influence the compound’s electronic structure and reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. The chloro group further deactivates the ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with high catalyst loading (5–10 mol% Pd(PPh₃)₄) .

- DFT Studies : HOMO-LUMO gaps (~4.5 eV) computed at B3LYP/6-31G* level suggest reactivity toward nucleophiles at the 2-position .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hr) .

- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. hydroxylated metabolites in vitro .

- Solubility : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cytotoxicity assays .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Answer:

- Docking : AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). The CF₃ group forms hydrophobic interactions with Leu718 and Val702 .

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

- QSAR : Use MOE descriptors (logP, polar surface area) to correlate substituents with IC₅₀ values .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

Answer:

Q. How does steric hindrance from the trifluoromethyl group impact regioselectivity in derivatization reactions?

Answer:

- Esterification : Preferentially occurs at the hydroxyl group due to CF₃-induced steric shielding of the pyridine ring. Use bulky reagents (e.g., pivaloyl chloride) for >90% selectivity .

- Nucleophilic Aromatic Substitution : Requires microwave heating (150°C) and excess amine (5 eq.) to overcome CF₃ hindrance .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity in chiral derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.